2-Fluoro-4-methyl-3-(trifluoromethyl)phenylacetic acid
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Overview
Description
“2-Fluoro-4-methyl-3-(trifluoromethyl)phenylacetic acid” is a chemical compound with the CAS Number: 1823577-71-4 . It has a molecular weight of 236.17 and its IUPAC name is 2-(2-fluoro-4-methyl-3-(trifluoromethyl)phenyl)acetic acid .
Molecular Structure Analysis
The InChI code for this compound is 1S/C10H8F4O2/c1-5-2-3-6(4-7(15)16)9(11)8(5)10(12,13)14/h2-3H,4H2,1H3,(H,15,16) . This indicates the molecular structure of the compound.Physical and Chemical Properties Analysis
This compound is a solid at room temperature . It has a melting point of 113-116 °C . The predicted boiling point is 258.3±35.0 °C and the predicted density is 1.436±0.06 g/cm3 . The compound’s pKa is predicted to be 3.86±0.10 .Scientific Research Applications
Chiral Derivatizing Agent
2-Fluoro-4-methyl-3-(trifluoromethyl)phenylacetic acid has been utilized as a chiral derivatizing agent. Specifically, its derivatives, like 2-fluoro-2 phenylacetic acid, have been synthesized and used for configurational determination through 19F NMR chemical shift measurements of esters and amides. This application is pivotal in stereochemical analysis and has been explored for substances like secondary alcohols and primary amines (Hamman, Béguin, & Arnaud, 1991).
Synthesis of Complex Molecules
The compound plays a significant role in the synthesis of complex organic molecules. For instance, it has been involved in the synthesis of 4-Phenyl-β-aminotetralin from 4-(3-Halophenyl)tetralen-2-ol phenylacetate. This synthesis demonstrates its utility in creating structurally diverse and potentially biologically active compounds (Vincek & Booth, 2009).
Analytical Chemistry
In analytical chemistry, derivatives of this compound are used for the quantitative estimation of certain compounds, like homovanillic acid in urine, utilizing fluorometric methods (Kahane & Vestergaard, 1971).
Electrochemical Studies
The compound has been studied in electrochemical fluorination processes. Such studies help in understanding the electrochemical behavior and potential applications of fluorinated organic compounds (Ilayaraja, Manivel, Velayutham, & Noel, 2008).
Fluorine Chemistry
In the field of fluorine chemistry, this compound and its derivatives are pivotal in developing fluorine-containing organic compounds. These compounds are crucial in pharmaceuticals, agrochemicals, and materials science (Schmitt et al., 2017).
Novel Chemical Syntheses
It has been used in novel chemical synthesis pathways, such as the preparation of key intermediates in drugs like atorvastatin calcium (Zhang Yi-fan, 2010).
Safety and Hazards
Mechanism of Action
Target of Action
It is known that many similar compounds target the respiratory system .
Mode of Action
It is known that similar compounds undergo reactions mediated by mono-n-protected amino acid ligands .
Biochemical Pathways
Similar compounds are known to participate in suzuki-miyaura cross-coupling reactions .
Action Environment
The action, efficacy, and stability of 2-Fluoro-4-methyl-3-(trifluoromethyl)phenylacetic acid can be influenced by environmental factors. For instance, the compound’s storage temperature can affect its stability . Furthermore, the fluorine’s electronegativity, size, electrostatic interactions, and lipophilicity are widely recognized factors that significantly impact the chemical reactivity, physico-chemical behavior, and biological activity .
Properties
IUPAC Name |
2-[2-fluoro-4-methyl-3-(trifluoromethyl)phenyl]acetic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8F4O2/c1-5-2-3-6(4-7(15)16)9(11)8(5)10(12,13)14/h2-3H,4H2,1H3,(H,15,16) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QQPRKWAIIZCCJR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=C(C=C1)CC(=O)O)F)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8F4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.16 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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